molecular formula C12H11NO2 B3826154 1H-naphtho[1,2-e][1,3]oxazin-2-ol CAS No. 59631-59-3

1H-naphtho[1,2-e][1,3]oxazin-2-ol

Cat. No.: B3826154
CAS No.: 59631-59-3
M. Wt: 201.22 g/mol
InChI Key: HNZXWTJESCDKFM-UHFFFAOYSA-N
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Description

1H-naphtho[1,2-e][1,3]oxazin-2-ol is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring structure consisting of a naphthalene ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-naphtho[1,2-e][1,3]oxazin-2-ol typically involves the cyclization of naphthol derivatives with appropriate amines. One common method involves the reaction of β-naphthol with an amine and formaldehyde under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-naphtho[1,2-e][1,3]oxazin-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-13-7-11-10-4-2-1-3-9(10)5-6-12(11)15-8-13/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXWTJESCDKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391773
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59631-59-3
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-naphtho[1,2-e][1,3]oxazin-2-ol
Reactant of Route 2
1H-naphtho[1,2-e][1,3]oxazin-2-ol
Reactant of Route 3
1H-naphtho[1,2-e][1,3]oxazin-2-ol
Reactant of Route 4
1H-naphtho[1,2-e][1,3]oxazin-2-ol
Reactant of Route 5
1H-naphtho[1,2-e][1,3]oxazin-2-ol
Reactant of Route 6
1H-naphtho[1,2-e][1,3]oxazin-2-ol

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